molecular formula C21H20N4O B2672013 6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380182-83-0

6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2672013
CAS No.: 2380182-83-0
M. Wt: 344.418
InChI Key: ATOKWCVRRODAGR-UHFFFAOYSA-N
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Description

6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C21H20N4O and its molecular weight is 344.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and H1-Antihistaminic Activity

Synthesis and Pharmacological Investigation : A series of novel triazoloquinazolines have been synthesized through cyclization processes involving hydrazinoquinazolinone compounds with various one-carbon donors. These compounds were investigated for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. Some compounds emerged as potent H1-antihistamines with minimal sedative effects, suggesting their potential as leading compounds for new classes of H1-antihistamines (Alagarsamy et al., 2009).

Anticonvulsant Activity

Evaluation of Anticonvulsant Activity : Another area of research involves assessing the anticonvulsant activity of triazoloquinazoline derivatives. Compounds have been synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and their neurotoxicity. Some derivatives showed significant oral activity against MES-induced seizures in mice, highlighting their potential as anticonvulsant agents (Zhang et al., 2015).

Anticancer Activity

Synthesis and Anticancer Activity Evaluation : Research also extends to the synthesis of triazoloquinazolinone derivatives as potential anticancer agents. These compounds have been tested for their tubulin polymerization and growth inhibitory activities, with some showing potent anticancer activity in a variety of cancer cell lines. This suggests their application as vascular disrupting agents and highlights their therapeutic potential in cancer treatment (Driowya et al., 2016).

Properties

IUPAC Name

6-[(4-ethenylphenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-3-7-19-22-20-17-8-5-6-9-18(17)24(21(26)25(20)23-19)14-16-12-10-15(4-2)11-13-16/h4-6,8-13H,2-3,7,14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKWCVRRODAGR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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